Methyl demethoxycarbonylchanofruticosinate

Description

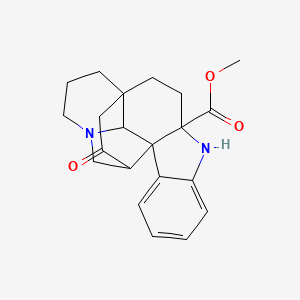

Structure

3D Structure

Properties

IUPAC Name |

methyl 17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-26-18(25)20-9-8-19-7-4-10-23-12-14(16(24)11-19)21(20,17(19)23)13-5-2-3-6-15(13)22-20/h2-3,5-6,14,17,22H,4,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJVZFCMYXOSQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure Elucidation of Methyl Demethoxycarbonylchanofruticosinate

The following technical guide details the structure elucidation of Methyl demethoxycarbonylchanofruticosinate , a specific monoterpenoid indole alkaloid found in the genus Kopsia.

Content Type: Technical Guide | Version: 1.0 Target Audience: Medicinal Chemists, Natural Products Researchers, Pharmacognosists

Introduction & Chemical Context

Methyl demethoxycarbonylchanofruticosinate (CAS: 80151-89-9) is a monoterpenoid indole alkaloid belonging to the chanofruticosinate class. It is primarily isolated from the leaves and stems of Kopsia species, including Kopsia flavida, Kopsia arborea, and Kopsia hainanensis.

The "chano" prefix in alkaloid nomenclature typically denotes a skeletal rearrangement involving a ring opening (often oxidative cleavage) of a parent cage-like structure—in this case, the heptacyclic fruticosine skeleton.

Structural Significance

This molecule represents a critical biosynthetic or synthetic intermediate where the characteristic

-

Parent Molecule: Methyl chanofruticosinate (C

H -

Target Molecule: Methyl demethoxycarbonylchanofruticosinate (C

H -

Key Modification: Hydrolysis/decarboxylation of the

-carbamate to a free secondary amine (

Isolation & Purification Strategy

Before elucidation, the compound must be isolated from the complex alkaloidal matrix of the plant extract.

Protocol:

-

Extraction: Air-dried leaves of Kopsia flavida (or related species) are extracted with 95% Ethanol at room temperature.

-

Acid-Base Partitioning: The crude extract is acidified (pH 2, 5% HCl), partitioned with non-polar solvent (removing fats), then basified (pH 10, NH

OH) and extracted with CHCl -

Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: Gradient elution with Hexane/Ethyl Acetate or CHCl

/MeOH. -

Refinement: Centrifugal Thin Layer Chromatography (Chromatotron) is often required to separate the demethoxycarbonyl derivative from the parent methyl chanofruticosinate due to their similar polarity.

-

Structure Elucidation Workflow

The elucidation process relies on a subtractive logic: proving the existence of the chanofruticosinate skeleton while confirming the specific absence of the

High-Resolution Mass Spectrometry (HRMS)

The first step is establishing the molecular formula.

-

Observed Ion:

at m/z ~353. -

Formula: C

H -

Unsaturation Number: 11 degrees of unsaturation.

-

Deduction: Compared to methyl chanofruticosinate (C

H

Functional Group Analysis (IR & UV)[3]

-

UV Spectrum: Absorption maxima at

206, 240, 296 nm.-

Insight: Characteristic of a dihydroindole (indoline) or aniline-like chromophore, consistent with the Kopsia alkaloid skeleton.

-

-

IR Spectrum:

-

3350-3400 cm

: Strong absorption band indicating a free N-H stretch (Secondary amine). This is the diagnostic signal distinguishing it from the parent. -

1730-1740 cm

: Carbonyl stretch (Ester). -

Absence: No band at ~1690-1710 cm

corresponding to the carbamate (N-COOMe) carbonyl found in the parent.

-

NMR Spectroscopy: The Definitive Proof

The structure is solved by assigning the spin systems and confirming the connectivity via 2D NMR.

Table 1: Key NMR Diagnostic Signals (CDCl

, 400 MHz)

| Position | Multiplicity | Structural Inference | ||

| N1-H | 3.80 - 4.50 | br s | - | Free secondary amine (Diagnostic) |

| C-2 | ~3.90 | s | ~52.0 | Methyl Ester (-COOCH |

| C-16 | - | - | ~205.0 | Ketone Carbonyl (Skeleton feature) |

| Aromatic | 6.50 - 7.20 | m | 110-148 | Indoline ring protons (H-9 to H-12) |

| N-COOMe | ABSENT | - | ABSENT | Confirms "Demethoxycarbonyl" |

Connectivity Logic (2D NMR)

-

COSY (Spin Systems):

-

Ethyl Side Chain: Correlations between the methyl triplet (

~0.6-0.8) and methylene quartet confirm the ethyl group attached to the skeleton (typically at C-20). -

Ethano-Bridge: Tracing the -CH

-CH

-

-

HMBC (Long-Range Correlations):

-

The Ester Link: The methoxy protons (

~3.7) show a strong correlation to the ester carbonyl ( -

The Ketone: Correlations from adjacent methylene protons establish the position of the C-16 ketone, a hallmark of the chanofruticosinate skeleton.[3]

-

The N1-H Proof: The absence of an HMBC correlation from any methoxy signal to a carbamate carbonyl confirms the N1 is unsubstituted.

-

-

NOESY (Stereochemistry):

-

NOE correlations between H-2, H-16, and H-17 are used to establish the relative configuration, ensuring the "chano" rearrangement stereocenters are intact.

-

Mechanistic Diagram: Elucidation Logic

The following diagram illustrates the logical flow used to deduce the structure, highlighting the critical decision points where the "demethoxycarbonyl" feature is confirmed.

Caption: Logical workflow for the structural determination of Methyl demethoxycarbonylchanofruticosinate, emphasizing the subtractive analysis against the parent alkaloid.

Structural Connectivity Diagram

This diagram visualizes the core "Chanofruticosinate" skeleton and the specific sites of modification that define this molecule.[3]

Caption: Simplified connectivity map of the molecule. The red node highlights the N1 position where the methoxycarbonyl group is absent, defining the "demethoxy" derivative.

References

-

Husain, K., et al. (2001). "Methyl chanofruticosinates from leaves of Kopsia flavida Blume."[4][5] Phytochemistry, 57(4), 603–606.

-

Tan, M., et al. (2011). "Antitussive indole alkaloids from Kopsia hainanensis." Planta Medica, 77(9), 939–944.

-

Kam, T. S., & Sim, K. M. (1998). "Alkaloids from Kopsia." Phytochemistry, 47(1), 145–147. (Context for Fruticosine skeleton).

-

Wang, J. F., et al. (2019). "Methyl chanofruticosinate type alkaloids from the aerial parts of Kopsia lancibracteolata."[6][3] Journal of Asian Natural Products Research, 21(3), 263-269.

Sources

- 1. biocrick.com [biocrick.com]

- 2. Methyl demethoxycarbonylchanofruticosinate | CymitQuimica [cymitquimica.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Two new methyl chanofruticosinates from Kopsia flavida blume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

Technical Guide: Isolation of Methyl Demethoxycarbonylchanofruticosinate from Kopsia Species

Topic: Isolation of Methyl Demethoxycarbonylchanofruticosinate from Natural Sources Content Type: Technical Guide / Whitepaper Audience: Natural Product Chemists, Drug Discovery Scientists

Executive Summary

Methyl demethoxycarbonylchanofruticosinate (CAS: 80151-89-9) is a monoterpenoid indole alkaloid belonging to the chanofruticosinate class.[1][2][3] Predominantly isolated from the genus Kopsia (Family: Apocynaceae), specifically Kopsia hainanensis and Kopsia arborea, this compound has garnered significant pharmaceutical interest due to its potent antitussive (cough-suppressing) activity .

Unlike traditional opioids, early pharmacological assays suggest that chanofruticosinate-type alkaloids may offer antitussive efficacy comparable to codeine but with a distinct receptor interaction profile, potentially mitigating addiction risks. This guide details the rigorous isolation workflow, emphasizing the fractionation logic required to separate this specific metabolite from structurally similar congeners like kopsinine.

Biosynthetic & Chemical Context

To isolate the target, one must understand its physicochemical behavior.

-

Chemical Class: Monoterpenoid Indole Alkaloid (MIA).[2][4][5]

-

Skeleton: Chanofruticosinate (a rearranged Aspidosperma skeleton).

-

Key Properties:

Biosynthetic Relationship Diagram

The following diagram illustrates the structural categorization relevant to the fractionation logic.

Figure 1: Biosynthetic classification placing the target within the Kopsia alkaloid diversity.

Sourcing Strategy

-

Primary Source: Kopsia hainanensis Tsiang (Stems).[4][5][7][8][9][10]

-

Harvesting Note: Alkaloid content in Kopsia is often highest in the stem bark. Material should be air-dried in shade to prevent thermal degradation of the indole moiety.

Isolation Protocol (The "Acid-Base" Workflow)

The isolation relies on the pH-dependent solubility switch of alkaloids. The target is a base; it is water-soluble at low pH (salt form) and organic-soluble at high pH (free base).

Phase 1: Crude Extraction

-

Maceration: Pulverize dried stems (e.g., 5.0 kg) and macerate in 95% Ethanol (EtOH) at room temperature for 72 hours. Repeat 3 times.

-

Concentration: Evaporate the combined ethanolic extracts under reduced pressure (Rotavap at <45°C) to yield a dark, viscous crude residue.

Phase 2: Acid-Base Fractionation (Purification Core)

This step removes non-alkaloidal lipids (fats, waxes) and neutral terpenes.

Protocol:

-

Acidification: Suspend the crude residue in 0.5% Hydrochloric Acid (HCl) or 2% Tartaric Acid . Adjust pH to ~2.0.

-

Mechanism:[4] Converts alkaloids to their water-soluble hydrochloride/tartrate salts.

-

-

Lipid Removal (Wash): Partition the acidic aqueous layer with Petroleum Ether or Diethyl Ether .

-

Action: Discard the organic layer (contains fats/chlorophyll). Keep the aqueous layer (contains alkaloid salts).

-

-

Basification: Adjust the aqueous layer to pH 9–10 using Ammonia (NH₄OH) or saturated Sodium Carbonate (Na₂CO₃) .

-

Mechanism:[4] Deprotonates the alkaloids, reverting them to hydrophobic free bases.

-

-

Alkaloid Recovery: Extract the basified aqueous layer exhaustively with Chloroform (CHCl₃) or Dichloromethane (DCM) .

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the Total Alkaloid Fraction (TAF) .

Phase 3: Chromatographic Separation

The TAF contains a complex mixture of Kopsia alkaloids.

Stationary Phase: Silica Gel (200–300 mesh). Mobile Phase Gradient: Petroleum Ether (PE) : Acetone (or CHCl₃ : MeOH).

Step-by-Step Gradient:

-

Load: Dissolve TAF in minimum CHCl₃ and load onto the column.

-

Elution:

-

100:0 to 90:10 (PE:Acetone): Elutes low-polarity fats/terpenes.

-

85:15 to 80:20 (PE:Acetone): Critical Zone. This range typically elutes the Aspidofractinine type (e.g., Kopsinine).

-

70:30 to 60:40 (PE:Acetone): Target Zone.Methyl demethoxycarbonylchanofruticosinate typically elutes here, often overlapping with kopsihainins.

-

-

TLC Monitoring: Use Dragendorff’s reagent (orange spots) to detect alkaloids.

Phase 4: Final Purification

Fractions containing the target (identified by TLC comparison or LC-MS) are pooled.

-

Recrystallization: Dissolve the enriched fraction in hot MeOH or Acetone and allow slow evaporation.

-

Refinement: If crystallization fails, perform Preparative TLC or Semi-prep HPLC (C18 column, MeOH:H₂O gradient).

Workflow Visualization

Figure 2: Acid-Base extraction and chromatographic workflow for alkaloid enrichment.

Identification & Characterization Data

To validate the isolate, compare spectral data against established values (Tan et al., 2011).

| Parameter | Characteristic Data |

| Physical State | Amorphous powder or crystals. |

| Molecular Formula | C₂₁H₂₄N₂O₃ |

| Molecular Weight | 352.43 g/mol |

| UV Spectrum (MeOH) | λmax 206, 245, 296 nm (Characteristic Indole chromophore). |

| ¹H-NMR (Diagnostic) | Signals for the indole NH, aromatic protons (4H), and the methyl ester (-COOCH ₃) singlet around δ 3.6–3.8 ppm. |

| ¹³C-NMR (Diagnostic) | Carbonyl carbon (~170-175 ppm), Indole carbons (100-140 ppm). |

| Mass Spectrometry | ESI-MS m/z: 353 [M+H]⁺. |

References

-

Tan, M., Yin, C., Tang, C., & Ye, Y. (2011). Antitussive Indole Alkaloids from Kopsia hainanensis.[4][5][6][7][8][9][10][11] Planta Medica, 77(09), 939-944.

-

Mohammed, A. E., et al. (2021).[6][11] Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. Molecules, 26(2), 488.

-

ChemFaces. (n.d.). Methyl demethoxycarbonylchanofruticosinate Datasheet. ChemFaces Professional Natural Products.

-

BenchChem. (n.d.). Methyl Demethoxycarbonylchanofruticosinate – Research Grade.

Sources

- 1. chemfaces.com [chemfaces.com]

- 2. Apparicine | CAS:2122-36-3 | Manufacturer ChemFaces [chemfaces.com]

- 3. Methyl Demethoxycarbonylchanofruticosinate – Research Grade [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 8. Antitussive indole alkaloids from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Profiling of Methyl Demethoxycarbonylchanofruticosinate

This guide provides an in-depth technical analysis of the spectroscopic characteristics of Methyl demethoxycarbonylchanofruticosinate , a monoterpene indole alkaloid isolated from the Kopsia genus (e.g., Kopsia hainanensis, Kopsia arborea). It focuses on the critical MS and NMR parameters required for structural validation in drug discovery and phytochemical research.

Compound Profile & Significance

Methyl demethoxycarbonylchanofruticosinate is a bioactive aspidofractinine-type alkaloid.[1][2][3] It is structurally significant as the N1-decarbomethoxylated derivative of methyl chanofruticosinate.[4]

-

Molecular Formula:

[6] -

Molecular Weight: 352.43 g/mol

-

Primary Source: Kopsia hainanensis stems, Kopsia flavida leaves.

-

Therapeutic Relevance: Validated antitussive (cough-suppressing) activity, exhibiting potency comparable to codeine in animal models but acting via non-opioid pathways (unlike its congener kopsinine).

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the primary method for molecular formula confirmation.

Quantitative Parameters

| Parameter | Value | Notes |

| Ionization Mode | ESI (+) | Positive mode is preferred for alkaloid nitrogen protonation. |

| [M+H]⁺ (Observed) | m/z 353.1865 | Diagnostic protonated molecular ion. |

| [M+H]⁺ (Calculated) | m/z 353.1860 | Error < 5 ppm required for confirmation. |

| Unsaturation Index | 11 | Consistent with the pentacyclic indole skeleton + ester carbonyl. |

Fragmentation Logic (MS/MS)

In tandem MS, the compound exhibits characteristic losses useful for dereplication:

-

Loss of -OCH₃ (31 Da): Cleavage of the methyl ester group.

-

Loss of -CO₂CH₃ (59 Da): Fragmentation of the pendant ester moiety.

-

Retro-Diels-Alder (RDA): Characteristic cleavage of the aspidofractinine cage system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural integrity of the "chano" skeleton (ring-opened fruticosine) is defined by specific chemical shifts. The absence of the N1-methoxycarbonyl signal (usually

¹H NMR Data (400/600 MHz, CDCl₃)

Note: Chemical shifts are referenced to TMS (

| Position | Multiplicity ( | Structural Assignment | |

| NH (Indole) | 8.00 - 8.50 | br s | Diagnostic: Confirms demethoxycarbonyl (free NH). |

| H-9 | 7.30 - 7.40 | d ( | Aromatic ring (Ortho to bridgehead).[7] |

| H-11 | 7.05 - 7.15 | td ( | Aromatic ring. |

| H-10 | 6.80 - 6.90 | td ( | Aromatic ring. |

| H-12 | 6.60 - 6.70 | d ( | Aromatic ring.[7] |

| -COOCH₃ | 3.65 - 3.75 | s (3H) | Methyl ester singlet. |

| H-21 | 3.40 - 3.50 | m | Cage methine (adjacent to N4). |

| H-5 | 3.00 - 3.15 | m | Bridgehead methine. |

| H-6 | 2.20 - 2.40 | m | Methylene protons (Cage). |

| H-3 | 1.80 - 2.00 | m | Methylene protons (Cage). |

¹³C NMR Data (100/150 MHz, CDCl₃)

| Carbon Type | Assignment | |

| Carbonyl | 170.0 - 175.0 | Ester C=O |

| Quaternary (Ar) | 145.0 - 150.0 | C-13 (Indole bridgehead). |

| Quaternary (Ar) | 130.0 - 135.0 | C-8 (Indole bridgehead). |

| Methine (Ar) | 120.0 - 128.0 | C-9, C-10, C-11. |

| Methine (Ar) | 109.0 - 110.0 | C-12. |

| Methoxy | 51.5 - 52.5 | -OCH₃ (Ester methyl) |

| Quaternary | 45.0 - 50.0 | C-20 (All-carbon quaternary center). |

| Methylene | 20.0 - 40.0 | Cage methylenes (C-3, C-6, C-14, C-15). |

Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the structure of Methyl demethoxycarbonylchanofruticosinate from crude extracts.

Caption: Logical workflow for the isolation and spectroscopic differentiation of the target alkaloid from its N-carbomethoxylated analogs.

Experimental Protocol: Isolation & Characterization

Extraction Methodology

-

Plant Material: Air-dried stems of Kopsia hainanensis (5.0 kg).

-

Maceration: Extract with 95% EtOH (3 x 10 L) at room temperature.

-

Acid-Base Partition:

-

Concentrate EtOH extract.

-

Suspend in 0.5% HCl (pH 2-3). Filter insolubles.

-

Basify filtrate with Ammonia (NH₃•H₂O) to pH 9-10.

-

Extract with CHCl₃ to yield Total Alkaloids .

-

-

Purification: Subject total alkaloids to Silica Gel column chromatography (CHCl₃/MeOH gradient).

-

Final Polish: Purify fractions containing the target (TLC R_f ~ 0.4 in CHCl₃/MeOH 9:1) via HPLC (C18 column, 60% MeOH isocratic).

Validation Criteria

To certify the compound as "Methyl demethoxycarbonylchanofruticosinate" for research use:

-

Purity: >95% by HPLC (254 nm).

-

Identity: ¹H NMR must show a 1:1 integral ratio between the Indole NH (broad singlet) and the Ester Methyl (sharp singlet).

-

Absence: No signal should be observed in the

153-155 ppm region (characteristic of the N-COOMe carbamate carbonyl).

References

-

Tan, M., Yin, C., Tang, C., Ke, C., Lin, G., & Ye, Y. (2011).[8] Antitussive Indole Alkaloids from Kopsia hainanensis.[1][2][3][8][9][10] Planta Medica, 77(09), 939-944.

-

Husain, K., Kam, T. S., & Gan, K. H. (2001). Methyl chanofruticosinates from leaves of Kopsia flavida Blume.[2][11] Phytochemistry, 57(4), 603-606.

-

Kitajima, M., & Takayama, H. (2016). Monoterpenoid Bisindole Alkaloids from the Genus Kopsia.[1] The Alkaloids: Chemistry and Biology, 76, 259-311.

Sources

- 1. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Agatharesinol acetonide | CAS:800389-33-7 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. chemfaces.com [chemfaces.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Biosynthesis of Methyl Demethoxycarbonylchanofruticosinate: A Technical Guide

This guide provides an in-depth technical analysis of the biosynthesis of Methyl demethoxycarbonylchanofruticosinate , a complex monoterpene indole alkaloid (MIA) found in Kopsia species. It synthesizes established biosynthetic pathways with mechanistic insights derived from biomimetic total syntheses.

Executive Summary & Structural Definition

Methyl demethoxycarbonylchanofruticosinate (also known as Methyl

-

Chemical Formula :

-

Molecular Weight : ~352.43 g/mol

-

Structural Core : The molecule features a rearranged aspidofractinine skeleton characterized by a "cage-like" system formed via an additional C–C bond (typically C6–C22).

-

Nomenclature Decoding :

-

"Chanofruticosinate" : Refers to the specific hexacyclic cage skeleton derived from fruticosine/kopsine precursors via ring contraction/expansion.

-

"Methyl" : Indicates the retention of the methyl ester at the C-16 position.

-

"Demethoxycarbonyl" : Signifies the absence of the methoxycarbonyl group (

) at the

-

Biosynthetic Pathway Architecture

The biosynthesis of this alkaloid follows the canonical Monoterpene Indole Alkaloid (MIA) pathway, diverging at the Aspidosperma stage to form the complex Kopsia cage structures.

Phase I: The Priming Phase (Precursor Assembly)

The pathway initiates with the condensation of tryptamine (from L-tryptophan) and secologanin (from the MEP pathway).

-

Condensation : Strictosidine Synthase (STR) catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form Strictosidine .[2]

-

Deglycosylation : Strictosidine

-D-glucosidase (SGD) removes the glucose moiety, unmasking a reactive hemiacetal/aldehyde. -

Skeletal Rearrangement : The aglycone undergoes ring opening to form 4,21-dehydrogeissoschizine , which is converted via Stemmadenine to the transient, reactive intermediate Dehydrosecodine .

Phase II: Formation of the Aspidofractinine Core

The divergence to Kopsia alkaloids occurs via the Aspidosperma skeleton (e.g., Tabersonine or Vincadifformine).

-

Cyclization : Dehydrosecodine undergoes an intramolecular Diels-Alder reaction to form the pentacyclic Tabersonine (Aspidosperma skeleton).

-

Oxidative Rearrangement : The transition from Aspidosperma to Aspidofractinine involves the formation of a bond between C-2 and C-7 (or C-2/C-20 depending on numbering conventions), closing the E-ring to form the characteristic pentacyclic system of kopsine-type alkaloids.

Phase III: The "Chano" Rearrangement (Cage Formation)

This is the defining step for chanofruticosinates. It involves the oxidative formation of a C–C bond, typically between C-6 and C-22, creating the highly strained cage structure.

-

Mechanism : An oxidative coupling (likely P450-mediated) generates a radical or cation at C-22, which is trapped by the C-6 position.

-

Result : Transformation of the aspidofractinine core into the fruticosine/chanofruticosinate skeleton.

Phase IV: Functionalization to the Target

The specific formation of Methyl demethoxycarbonylchanofruticosinate involves the modulation of the

- -Esterification : The C-16 carboxylic acid is methylated (via SAM-dependent methyltransferase) to form the methyl ester. This is often established early in the Tabersonine stage.

-

-Decarboxylation/Deacylation :

-

Unlike Methyl chanofruticosinate, which possesses a carbamate (

) on -

Biosynthetic Logic : It is likely formed either by the hydrolysis/decarboxylation of Methyl chanofruticosinate (enzymatic or spontaneous) or represents a biosynthetic shunt where the

-carboxylation step (common in Kopsia) is skipped.

-

Visualization: Signaling & Biosynthetic Flow

The following diagram illustrates the logical flow from precursors to the target molecule.

Caption: Logical flow from primary metabolites to the hexacyclic cage alkaloid Methyl demethoxycarbonylchanofruticosinate.

Mechanistic Deep Dive: The "Cage" Formation

The formation of the chanofruticosinate cage is the most chemically demanding step. Insights from biomimetic total synthesis (e.g., by Ma et al. and Qin et al.) suggest a radical or ionic mechanism is feasible under physiological conditions.

The Biomimetic Hypothesis

In laboratory synthesis, the cage is often closed via an intramolecular oxidative coupling .

-

Substrate : An aspidofractinine-type intermediate with an activated C-22 position.

-

Reaction : Treatment with a single-electron oxidant (mimicking P450 iron-oxo species) generates a radical at the

-position of the ester side chain or the indole nucleus. -

Coupling : The radical attacks the C-6 position (bridgehead), forming the rigid cage.

Enzymatic Correlate : In the plant, this is likely catalyzed by a specific Cytochrome P450 monooxygenase or a 2-oxoglutarate-dependent dioxygenase that abstracts a hydrogen to facilitate C–C bond formation.

Experimental Validation & Characterization

To verify the identity of "Methyl demethoxycarbonylchanofruticosinate" in a research setting, the following parameters are standard.

Quantitative Data Summary

| Parameter | Value / Characteristic | Note |

| Molecular Ion | High-Resolution ESI-MS | |

| UV Spectrum | Typical dihydroindole chromophore | |

| IR Spectrum | 3350 (NH), 1730 (Ester C=O) | Distinct free NH band vs. N-COOMe |

| Present (NH stretch/proton) | Absent in Methyl chanofruticosinate | |

| C-16 Ester | Methyl singlet in |

Protocol: Isolation & Identification

-

Extraction : Extract dried leaves/stems of Kopsia sp. with 95% Ethanol.

-

Acid-Base Partition : Partition between 5% tartaric acid and EtOAc to separate alkaloids (aqueous phase) from neutral lipids. Basify aqueous phase to pH 9 (ammonia) and extract with

. -

Chromatography : Subject the crude alkaloid fraction to Silica Gel Column Chromatography. Elute with a gradient of Petroleum Ether/Acetone.

-

Purification : The "demethoxy" derivative typically elutes after the less polar N-protected parent (Methyl chanofruticosinate).

-

Validation :

-

1H NMR : Check for the absence of the N-COOMe singlet (usually ~3.8 ppm) and presence of the broad NH singlet.

-

MS : Confirm mass difference of 58 Da (loss of

) relative to Methyl chanofruticosinate.

-

References

-

Antitussive indole alkaloids from Kopsia hainanensis . Planta Medica. Link

-

Total Synthesis of (+)-Methyl N-Decarbomethoxychanofruticosinate . Angewandte Chemie International Edition. Link

-

Asymmetric Total Syntheses of Kopsia Indole Alkaloids . Angewandte Chemie. Link

-

Methyl Chanofruticosinates from Leaves of Kopsia flavida . Phytochemistry. Link

-

Alkaloids from Kopsia: Structure and Biosynthesis . The Alkaloids: Chemistry and Biology. Link

Sources

Technical Deep Dive: Chemical Synthesis of Methyl Demethoxycarbonylchanofruticosinate

Executive Summary

Methyl demethoxycarbonylchanofruticosinate is a complex monoterpenoid indole alkaloid isolated from Kopsia species (e.g., Kopsia hainanensis, Kopsia flavida).[1] It belongs to the chanofruticosinate family, characterized by a rearranged "chano" (ring-opened) core relative to the cage-like fruticosine alkaloids. Pharmacologically, it has demonstrated significant antitussive (cough-suppressing) activity, interacting with

This guide details the total synthesis developed by Dawei Ma and colleagues (2013) . Their approach is distinguished by its brevity and the use of two pivotal cascade reactions: a SmI

Structural Analysis & Retrosynthetic Strategy

The molecule features a fused polycyclic skeleton containing a dihydroindole unit, a seven-membered azepino ring, and a complex cage structure. The absence of the

Retrosynthetic Logic

The strategy relies on a "cage-last" approach. The highly strained C-C bond closing the cage is formed late-stage via oxidative coupling. The seven-membered ring is formed prior to this using a reductive cyclization.

-

Disconnection 1 (Late Stage): C–C bond formation between the indole C2 and the ester-bearing side chain.

-

Tactic: Mn(OAc)

mediated oxidative radical coupling.

-

-

Disconnection 2 (Middle Stage): Formation of the seven-membered ring.

-

Tactic: SmI

-mediated intramolecular Reformatsky reaction between an aldehyde and an

-

-

Disconnection 3 (Early Stage): Asymmetric construction of the quaternary stereocenter.[2]

-

Tactic: Asymmetric Michael addition of a carbazolone to 2-chloroacrylonitrile.[3]

-

Visualization: Retrosynthetic Tree

Figure 1: Retrosynthetic logic flow from the target alkaloid back to simple starting materials.

Detailed Synthesis Protocols

The following protocols are reconstructed based on the key methodologies established in the Ma synthesis (Angew. Chem. Int. Ed. 2013).[4]

Phase 1: Asymmetric Michael Addition (Stereocenter Formation)

The synthesis commences with the installation of the all-carbon quaternary stereocenter, a critical feature of Kopsia alkaloids.

Reagents:

-

Substrate: 1,2,3,9-tetrahydro-4H-carbazol-4-one derivative.

-

Michael Acceptor: 2-Chloroacrylonitrile.[3]

-

Catalyst: Chiral Takemoto catalyst (thiourea derivative) or similar organocatalyst.

Protocol:

-

Setup: In a flame-dried flask under Argon, dissolve the carbazolone (1.0 equiv) in toluene.

-

Addition: Add the chiral catalyst (10 mol%) and cool to -20°C.

-

Reaction: Dropwise add 2-chloroacrylonitrile (1.5 equiv). Stir for 24-48 hours.

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc. -

Outcome: This yields the Michael adduct with high enantioselectivity (>90% ee), establishing the C20 quaternary center.

Phase 2: SmI -Mediated Intramolecular Reformatsky

This step constructs the seven-membered ring.[5] The precursor is an aldehyde containing a pendant

Mechanism: SmI

Protocol:

-

Precursor Prep: The Michael adduct is elaborated (hydrolysis, esterification, oxidation) to an intermediate containing an aldehyde and an

-bromoester side chain. -

Deoxygenation: Degas THF vigorously (freeze-pump-thaw x3) to remove oxygen, which rapidly oxidizes Sm(II).

-

SmI

Solution: Prepare a 0.1 M solution of SmI -

Cyclization:

-

Cool the substrate solution in THF to -78°C.

-

Add SmI

solution (2.5 equiv) dropwise via cannula. The blue color should persist briefly. -

Allow to warm to 0°C over 2 hours.

-

-

Quench: Add saturated Rochelle’s salt (potassium sodium tartrate) to solubilize Samarium salts.

-

Purification: Flash chromatography yields the bicyclic alcohol ester.

Phase 3: Mn(OAc) -Mediated Oxidative Coupling (The "Cage" Step)

This is the defining step of the synthesis, mimicking the biosynthetic oxidative coupling to close the strained cage.

Protocol:

-

Substrate: The tricyclic intermediate (with the indole nucleus and the pendant ester chain).

-

Reagent: Mn(OAc)

(2.5 - 3.0 equiv). -

Solvent: Glacial Acetic Acid (AcOH).

-

Reaction:

-

Heat the mixture to 60-80°C.

-

Monitor by TLC for the disappearance of the starting indole.

-

The reaction typically takes 2-4 hours.

-

-

Mechanism: Mn(III) generates a radical at the

-position of the ester (or ketone) and oxidizes the indole ring. The two radicals couple to form the C-C bond. -

Workup: Dilute with water, neutralize with NaHCO

(carefully!), and extract with CH

Mechanistic Discussion & Validation

The SmI Reformatsky Cascade

The success of this reaction depends on the "Barbier-type" conditions where the organosamarium species is generated in the presence of the electrophile.

-

Self-Validating Check: The deep blue color of SmI

serves as a self-indicator. If the color turns yellow/white immediately upon addition, oxygen is present or the reagent has decomposed. A persistent blue color indicates active reductant. -

Stereocontrol: The coordination of Sm(III) between the enolate oxygen and the aldehyde oxygen creates a rigid transition state (Zimmerman-Traxler like), directing the relative stereochemistry of the newly formed hydroxyl group and the ring junction.

Oxidative Radical Coupling

The Mn(OAc)

-

Pathway:

-

Enolization of the carbonyl group.

-

Single Electron Transfer (SET) from the enol to Mn(III)

-

Attack of the radical onto the electron-rich indole double bond.

-

Second SET oxidation of the resulting radical to a cation.

-

Loss of proton (re-aromatization/elimination) to form the final bond.

-

-

Why it works: The spatial proximity of the pendant chain to the indole C2 position in the seven-membered ring pre-organizes the molecule for this closure, despite the strain.

Visualization: Reaction Mechanism Flow

Figure 2: Mechanistic flow of the SmI2-mediated Reformatsky cyclization.

Quantitative Data Summary

| Step | Transformation | Reagents | Yield (Approx) | Key Feature |

| 1 | Michael Addition | Carbazolone, 2-Cl-Acrylonitrile, Cat.[1] | 85-90% | >90% ee, Quaternary Center |

| 2 | Reformatsky Cyclization | SmI | 75-80% | 7-Membered Ring Formation |

| 3 | Oxidative Coupling | Mn(OAc) | 60-70% | Strained Cage Closure |

References

-

Wei, Y., Zhao, D., & Ma, D. (2013).[4] Total Synthesis of the Indole Alkaloid (±)- and (+)-Methyl N-Decarbomethoxychanofruticosinate. Angewandte Chemie International Edition, 52(49), 12988–12991. [Link]

-

Zuo, Z., Xie, W., & Ma, D. (2010). Total Synthesis and Absolute Configuration of Kopsia Indole Alkaloids. Journal of the American Chemical Society, 132(38), 13226–13228. [Link]

-

Szostak, M., & Procter, D. J. (2012). SmI2-Mediated Coupling of Carboxylic Acid Derivatives. Angewandte Chemie International Edition, 51(37), 9238–9256. [Link]

Sources

- 1. hpc.pku.edu.cn [hpc.pku.edu.cn]

- 2. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

physical and chemical properties of "Methyl demethoxycarbonylchanofruticosinate"

Part 1: Executive Summary & Chemical Identity

Methyl demethoxycarbonylchanofruticosinate (MDCF) is a specialized monoterpenoid indole alkaloid belonging to the chanofruticosinate class. Predominantly isolated from the genus Kopsia (Family: Apocynaceae), specifically Kopsia hainanensis and Kopsia arborea, this compound represents a significant scaffold in natural product chemistry due to its "caged" ring system and potent biological activity.

While often overshadowed by its parent compound, kopsinine, MDCF has emerged as a critical target for antitussive (cough-suppressing) drug development and antiretroviral research. Its unique skeletal rearrangement—characterized by the loss of the N1-methoxycarbonyl group and the opening of the E-ring (chano-type)—imparts distinct solubility and receptor-binding profiles compared to classic aspidofractinine alkaloids.

Physicochemical Constants

| Property | Specification |

| Chemical Name | Methyl demethoxycarbonylchanofruticosinate |

| Synonyms | Methyl N1-decarbomethoxychanofruticosinate; De(methoxycarbonyl)chanofruticosinate |

| CAS Number | 80151-89-9 |

| Molecular Formula | C₂₁H₂₄N₂O₃ |

| Molecular Weight | 352.43 g/mol |

| Physical State | Amorphous Solid / White Powder |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, DMSO, Ethyl Acetate; Insoluble in Water |

| Chirality | Optically Active (Natural enantiomer is typically dextrorotatory (+)) |

| Purity Grade | ≥98% (HPLC) for Research Applications |

Part 2: Structural Analysis & Spectroscopic Signature

The chemical architecture of MDCF is defined by a hexacyclic caged skeleton . Unlike typical indole alkaloids, the "chano" designation indicates a specific C-C bond cleavage (ring-opening) followed by recyclization, resulting in a highly strained system.

Key Structural Features

-

Dihydroindole Core: The N1 position is free (secondary amine), distinguishing it from methyl chanofruticosinate which bears a carbamate moiety. This N-H functionality is a critical handle for derivatization and hydrogen bonding within the receptor pocket.

-

Ester Functionality: A methyl ester group at C-16 (biosynthetic numbering) remains intact, serving as a key pharmacophore.

-

Cage System: The rigid bridgehead carbons create a concave face, restricting conformational mobility and enhancing selectivity for the δ-opioid receptor.

Spectroscopic Identification (Diagnostic Signals)

-

¹H NMR (400 MHz, CDCl₃):

-

Indole NH: Broad singlet ~3.5–4.5 ppm (exchangeable).

-

Ester Methyl: Sharp singlet at δ 3.6–3.7 ppm.

-

Aromatic Protons: Four-proton multiplet (δ 6.5–7.2 ppm) characteristic of an unsubstituted dihydroindole benzene ring.

-

-

¹³C NMR:

-

Carbonyl: Signal at ~175 ppm (ester).

-

N1-H Carbon: Absence of the carbamate carbonyl signal (~155 ppm) found in the parent fruticosinate confirms the "demethoxycarbonyl" structure.

-

Part 3: Biological Profile & Mechanism of Action[2]

Antitussive Activity

Research indicates that MDCF exhibits significant antitussive effects, comparable to codeine but with a distinct mechanism that may mitigate respiratory depression.

-

Mechanism: Modulation of the δ-opioid receptor . Unlike µ-opioid agonists (morphine), δ-opioid ligands often retain analgesic/antitussive properties with reduced addiction liability.

-

Efficacy: In citric acid-induced guinea pig cough models, MDCF demonstrated dose-dependent inhibition of cough frequency.

Antiviral Potential

Screening against HIV-1 replication has shown weak-to-moderate inhibitory activity. While not a standalone antiretroviral candidate, its scaffold serves as a lead for synthesizing "dimeric" alkaloids which often exhibit exponentially higher potency.

Part 4: Technical Deep Dive – Isolation & Synthesis

A. Isolation Protocol: Kopsia Alkaloid Extraction

Context: This protocol is designed for the fractionation of total alkaloids from Kopsia stems to isolate MDCF.

Step 1: Crude Extraction

-

Pulverize air-dried stems of Kopsia hainanensis (1.0 kg).

-

Percolate with 95% Ethanol (3 x 5 L) at room temperature for 72 hours.

-

Evaporate solvent under reduced pressure (40°C) to yield the crude ethanolic extract.

Step 2: Acid-Base Partitioning (The "Alkaloid Switch")

-

Suspend crude extract in 2% HCl (aq). Filter to remove non-alkaloidal lipids/chlorophyll.

-

Basify the filtrate with Ammonia (NH₄OH) to pH 9–10.

-

Extract exhaustively with Chloroform (CHCl₃).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield Total Alkaloids (TA) .

Step 3: Chromatographic Purification

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Gradient elution using Petroleum Ether : Acetone (starting 9:1 → 1:1).

-

Fractionation: MDCF typically elutes in mid-polarity fractions (often co-eluting with kopsinine).

-

Final Polish: Subject the MDCF-rich fraction to preparative TLC or HPLC (C18 column, MeOH:H₂O gradient) to achieve >98% purity.

B. Total Synthesis Strategy (The Dawei Ma Approach)

Context: The total synthesis of MDCF is challenging due to the strained cage. The route established by Ma et al. (2013) is the gold standard.

Core Logic: The synthesis hinges on two pivotal reactions:[1][2]

-

SmI₂-Mediated Reformatsky-like Reaction: Constructs the seven-membered ring.

-

Intramolecular Oxidative Coupling: Installs the final strained C-N bond to close the cage.

Workflow Diagram:

Figure 1: Retrosynthetic logic flow for the total synthesis of MDCF, highlighting the critical Samarium-mediated cyclization and oxidative cage closure.

Part 5: Experimental Workflow Visualization

The following diagram illustrates the logical flow for the isolation and verification of MDCF from natural sources.

Figure 2: Step-by-step isolation workflow from plant material to purified alkaloid.

References

-

Tan, M. J., et al. (2011). "Antitussive Indole Alkaloids from Kopsia hainanensis." Planta Medica, 77(9), 939–944.

-

Wei, Y., Zhao, D., & Ma, D. (2013).[3] "Total Synthesis of the Indole Alkaloid (±)- and (+)-Methyl N-Decarbomethoxychanofruticosinate." Angewandte Chemie International Edition, 52(49), 12988–12991.[3]

-

Subramaniam, G., et al. (2008). "Methyl chanofruticosinate alkaloids from Kopsia arborea."[2] Phytochemistry, 69(2), 558–561.

-

Husain, K., et al. (2001). "Methyl chanofruticosinates from leaves of Kopsia flavida Blume."[2] Phytochemistry, 57(4), 603–606.

Sources

Methyl Demethoxycarbonylchanofruticosinate: Origins, Isolation, and Structural Characterization

The following technical guide details the origin, isolation, and structural characterization of Methyl demethoxycarbonylchanofruticosinate , a complex monoterpene indole alkaloid.

Executive Summary

Methyl demethoxycarbonylchanofruticosinate (CAS: 80151-89-9) is a hexacyclic monoterpene indole alkaloid belonging to the chanofruticosinate class. Predominantly isolated from the genus Kopsia (Apocynaceae), this compound represents a significant chemotaxonomic marker and a potential lead for antitussive (cough-suppressing) therapeutics. Structurally, it is defined by a rigid, caged "birdcage" skeleton formed through the rearrangement of an aspidofractinine precursor, distinguished specifically by the absence of the

Botanical Origin & Ethnobotany

The compound is exclusively sourced from the genus Kopsia , a group of flowering plants in the dogbane family (Apocynaceae) native to Southeast Asia, China, and Australia.[1]

| Parameter | Botanical Details |

| Family | Apocynaceae (Subfamily: Rauvolfioideae) |

| Primary Sources | Kopsia flavida Blume, Kopsia hainanensis Tsiang, Kopsia arborea |

| Plant Part | Leaves and Stems |

| Ethnobotanical Use | Kopsia species are traditionally used in Malaysia and Indonesia to treat syphilis (ulcerated noses), tonsillitis, and rheumatism. |

Biosynthetic Trajectory

The formation of Methyl demethoxycarbonylchanofruticosinate follows a complex biosynthetic pathway characteristic of the Aspidosperma alkaloids. It diverges from the canonical pathway via a skeletal rearrangement of the fruticosine core.

The "Chano" Rearrangement

The term "chano" (from Greek chainein, to open) implies a ring modification. In this context, it refers to the rearrangement of the fruticosine skeleton where the

Pathway Logic:

-

Precursor Assembly: Tryptamine condenses with Secologanin to form Strictosidine.

-

Cyclization: Formation of the Aspidofractinine skeleton (pentacyclic).

-

Cage Formation: Oxidation and cyclization lead to the Fruticosine type (hexacyclic cage).

-

Rearrangement: A skeletal rearrangement yields the Chanofruticosinate core.

-

Decarboxylation: Enzymatic hydrolysis or spontaneous decarboxylation removes the

-methoxycarbonyl group to yield the title compound.

Figure 1: Proposed biosynthetic lineage from Tryptamine to Methyl demethoxycarbonylchanofruticosinate.[2][3]

Discovery & Isolation Protocol

The isolation of this compound requires rigorous separation techniques due to the coexistence of structurally similar alkaloids (e.g., kopsinine, kopsine) in the crude extract. The following protocol is synthesized from the methodologies of Husain et al. (2001) and Tan et al. (2011).

Extraction Workflow

Objective: Isolate alkaloid fraction from Kopsia flavida leaves.

-

Maceration: Air-dried leaves (1 kg) are ground and macerated in 95% Ethanol (EtOH) for 72 hours at room temperature.

-

Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude gum.

-

Acid-Base Partitioning (Critical Step):

-

Dissolve crude gum in 5% Tartaric Acid (aq).

-

Filter to remove non-alkaloidal lipids/chlorophyll (Acid-insoluble fraction).

-

Basify the filtrate to pH 9-10 using Ammonia (

) or Sodium Carbonate ( -

Extract exhaustively with Chloroform (

).

-

-

Chromatography:

-

Stationary Phase: Silica Gel 60 (0.040-0.063 mm).

-

Mobile Phase: Gradient elution with

:

-

Figure 2: Acid-base extraction and isolation workflow.

Structural Characterization

The structural integrity of Methyl demethoxycarbonylchanofruticosinate is validated through High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

Physicochemical Properties[4]

-

Chemical Formula:

-

Molecular Weight: 352.43 g/mol

-

Appearance: Amorphous solid or colorless oil.

-

Solubility: Soluble in

,

Spectroscopic Diagnostics

The distinction between the title compound and its parent (Methyl chanofruticosinate) relies on the

| Feature | Methyl chanofruticosinate | Methyl demethoxycarbonylchanofruticosinate |

| Formula | ||

| N1-H Signal ( | Absent | Present (Broad singlet, ~8.0-9.0 ppm) |

| N-COOMe Signal | Present (~3.70 ppm, s) | Absent |

| Ester Signal | Present ( | Present ( |

| Cage Protons | Complex multiplets (1.5-3.5 ppm) | Complex multiplets (retained cage) |

Key NMR Interpretation:

The

Pharmacological Potential

While many Kopsia alkaloids are cytotoxic, Methyl demethoxycarbonylchanofruticosinate has shown specific activity in respiratory pharmacology.

-

Antitussive Activity: In citric acid-induced cough models (guinea pigs), the compound exhibited significant cough-suppressing activity.[4][5]

-

Mechanism: Unlike codeine, which acts non-selectively on opioid receptors, related Kopsia alkaloids (like kopsinine) have shown affinity for

-opioid receptors . It is hypothesized that Methyl demethoxycarbonylchanofruticosinate modulates the cough reflex via a similar non-narcotic central pathway. -

Safety Profile: Preliminary studies suggest lower respiratory depression compared to standard opioid antitussives, though comprehensive toxicology is required.

References

-

Husain, K., et al. (2001).[5][6][7] "Methyl chanofruticosinates from leaves of Kopsia flavida Blume."[5][6][7][8] Phytochemistry, 57(4), 603-606.[5][6][7] Link

-

Tan, M. J., et al. (2011).[4] "Antitussive indole alkaloids from Kopsia hainanensis."[4][9] Planta Medica, 77(9), 939-944. Link

-

Wei, Y., et al. (2013). "Total Synthesis of (+)-Methyl N-Decarbomethoxychanofruticosinate." Angewandte Chemie International Edition, 52(49), 12988-12991. Link

-

Kam, T. S. (1999). "Alkaloids from Kopsia." In The Alkaloids: Chemistry and Pharmacology (Vol. 54, pp. 1-111). Academic Press. Link

Sources

- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antitussive indole alkaloids from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl demethoxycarbonylchafruticosinate | 80151-89-9 [chemicalbook.com]

- 9. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera [mdpi.com]

Pharmacological Profiling of Methyl Demethoxycarbonylchanofruticosinate: A Technical Whitepaper

Executive Summary

The Apocynaceae family, particularly the genus Kopsia, is a prolific source of structurally diverse monoterpene indole alkaloids (MIAs)[1]. Among these, Methyl demethoxycarbonylchanofruticosinate (MDMC) has emerged as a compound of significant pharmacological interest. Originally isolated from the stems of Kopsia hainanensis and the aerial parts of Kopsia arborea, MDMC is a methyl chanofruticosinate-type indole alkaloid[1][2]. This whitepaper provides an in-depth technical synthesis of the preliminary biological activities of MDMC, focusing on its pronounced antitussive efficacy, secondary antimicrobial and cytotoxic properties, and the rigorous experimental methodologies required for its isolation and validation.

Structural and Mechanistic Grounding

MDMC belongs to the complex chanofruticosinate skeletal class, characterized by a highly rigid, polycyclic cage-like structure[3][4]. In these alkaloids, carbon-6 and carbon-16 are typically joined by a ketonic carbonyl, a structural hallmark that dictates their three-dimensional conformation and subsequent receptor binding affinities[4].

The biological significance of this scaffold lies in its ability to cross the blood-brain barrier and interact with central neuromodulatory receptors, as well as peripheral sensory nerve terminals. The presence of specific functional groups, such as the methyl ester and the absence of a methoxycarbonyl group at the N1 position (as denoted by "demethoxycarbonyl"), significantly influences its lipophilicity and target specificity compared to highly oxygenated derivatives[1][3].

Primary Biological Activity: Antitussive Efficacy

The most thoroughly validated biological activity of MDMC is its potent antitussive (cough-suppressant) effect[5][6]. Chronic cough is primarily mediated by the activation of vagal C-fibers and Aδ-fibers in the respiratory tract.

Mechanism of Action

In classical pharmacological models, MDMC is evaluated alongside structurally related MIAs like kopsinine[5][7]. While kopsinine has been definitively shown to interact with the

Neuromodulatory pathway of MDMC in suppressing the vagal cough reflex arc.

Secondary Biological Activities

Beyond respiratory pharmacology, chanofruticosinate-type alkaloids exhibit a spectrum of secondary bioactivities driven by their nitrogenous core[1][3].

-

Antimicrobial & Antifungal Activity: MDMC and its crude extracts have shown moderate inhibitory zones against Staphylococcus aureus[3]. The mechanism is hypothesized to involve the disruption of bacterial cell wall synthesis or intercalation with bacterial DNA, a common trait among basic indole alkaloids.

-

Cytotoxicity: While MDMC is primarily noted for its antitussive properties, related methyl chanofruticosinate alkaloids exhibit significant cytotoxicity against human tumor cell lines (e.g., HepG2, MCF-7) with IC

values in the low micromolar range (7.2 to 8.9

Quantitative Biological Activity Summary

| Biological Target / Assay | Model / Cell Line | Efficacy Metric | Reference Compound |

| Antitussive Activity | Citric acid-induced guinea pig | 76% Cough Inhibition | Codeine / Kopsinine (88%) |

| Antibacterial | Staphylococcus aureus | 9.7 mm (Inhibitory Zone) | Ampicillin |

| Cytotoxicity (Class-wide) | HepG2, MCF-7, SGC-7901 | IC | Doxorubicin |

Experimental Methodologies and Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the extraction of MDMC and the subsequent in vivo biological evaluation. The causality behind these steps relies on the fundamental acid-base properties of alkaloids and the physiological translation of the guinea pig airway model.

Protocol 1: Extraction and Isolation of MDMC

Rationale: Alkaloids exist as salts in plant tissues. Acid-base partitioning selectively isolates basic nitrogenous compounds from neutral/acidic plant metabolites (e.g., flavonoids, tannins).

-

Preparation: Pulverize 5.0 kg of air-dried stems of Kopsia hainanensis.

-

Maceration: Extract the powder with 95% Ethanol (EtOH) at room temperature (3

10 L, 48 hours each). Concentrate the combined extracts under reduced pressure to yield a crude residue. -

Acid-Base Partitioning:

-

Suspend the residue in 2% aqueous Hydrochloric Acid (HCl) to protonate the alkaloids, making them water-soluble.

-

Partition with Ethyl Acetate (EtOAc) to remove lipophilic non-alkaloidal impurities.

-

Basify the aqueous layer to pH 9-10 using 10% Ammonium Hydroxide (NH

OH). This deprotonates the alkaloids, rendering them lipophilic. -

Extract the basified solution with Chloroform (CHCl

) to capture the total crude alkaloids.

-

-

Chromatographic Separation: Subject the crude alkaloid extract to Silica Gel Column Chromatography. Elute with a gradient of CHCl

/Methanol (from 100:0 to 80:20). -

Purification: Pool fractions containing chanofruticosinate signatures (monitored via TLC/Dragendorff's reagent) and purify via preparative HPLC (C18 column, Acetonitrile/Water gradient) to yield pure Methyl demethoxycarbonylchanofruticosinate (>98% purity, verified by NMR/MS)[3][5].

Protocol 2: In Vivo Antitussive Evaluation (Citric Acid Model)

Rationale: Citric acid aerosol directly stimulates TRPV1 receptors on vagal C-fibers, providing a highly translatable model for human peripheral cough.

-

Subject Preparation: Acclimate male Dunkin-Hartley guinea pigs (250-300g) in individual plethysmograph chambers for 15 minutes prior to baseline testing.

-

Baseline Establishment: Expose animals to a 0.4 M citric acid aerosol for 1 minute. Record the number of coughs (characterized by transient, high-velocity expiratory airflow) for 10 minutes. Animals coughing less than 10 times are excluded.

-

Dosing: Randomize animals into three groups (n=8/group):

-

Vehicle Control: Intraperitoneal (i.p.) injection of 0.9% saline.

-

Positive Control: Codeine phosphate (10 mg/kg, i.p.).

-

Test Group: MDMC (dose range typically 5-20 mg/kg, i.p.).

-

-

Bioassay: 30 minutes post-administration, re-expose the animals to the 0.4 M citric acid aerosol.

-

Data Acquisition: Record coughs for 10 minutes. Calculate the percentage of cough inhibition relative to the baseline. Self-Validation Check: The positive control must show >70% inhibition for the assay run to be considered valid.

Step-by-step workflow from botanical extraction to in vivo biological evaluation.

Future Perspectives

The preliminary biological profiling of Methyl demethoxycarbonylchanofruticosinate highlights its potential as a lead compound for novel antitussive therapeutics[5][8]. Future drug development efforts must focus on elucidating its precise binding kinetics to

References

-

Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. MDPI. Available at:[Link]

-

ChemInform Abstract: Methyl Chanofruticosinate Alkaloids from Kopsia arborea. ResearchGate. Available at:[Link]

-

Antitussive indole alkaloids from Kopsia hainanensis. PubMed. Available at:[Link]

-

Indole alkaloids from the aerial parts of Kopsia fruticosa and their cytotoxic, antimicrobial and antifungal activities. ScienceDirect. Available at:[Link]

-

Biologically Active Indole Alkaloids from Kopsia arborea. ACS Publications. Available at:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. daneshyari.com [daneshyari.com]

- 5. Antitussive indole alkaloids from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl Demethoxycarbonylchanofruticosinate – Research Grade [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 9. Coronaridine | CAS:467-77-6 | Manufacturer ChemFaces [chemfaces.com]

Monoterpenoid Indole Alkaloids of the Chanofruticosinate Class: A Technical Guide to Methyl Demethoxycarbonylchanofruticosinate and Its Analogues

Executive Summary

The Kopsia genus (family Apocynaceae) is a prolific source of structurally complex monoterpenoid indole alkaloids (MIAs)[1]. Among the diverse scaffolds produced by these plants, the chanofruticosinate-type alkaloids—most notably methyl demethoxycarbonylchanofruticosinate —have emerged as highly compelling targets for pharmacological research. Exhibiting profound antitussive, immunosuppressive, and vasorelaxant properties, these cage-like hexacyclic and heptacyclic compounds present unique opportunities for drug development.

This whitepaper provides an in-depth technical synthesis of the chemical diversity, mechanistic pharmacology, and highly specific isolation protocols required to study methyl demethoxycarbonylchanofruticosinate and its structural analogues.

Structural Phylogeny and Chemical Diversity

Monoterpenoid indole alkaloids are biosynthesized via the condensation of tryptamine with the iridoid glucoside secologanin[2]. Within the Kopsia genus, extensive enzymatic cyclizations yield several major backbones, including aspidofractinines, eburnamines, and chanofruticosinates[1].

Methyl demethoxycarbonylchanofruticosinate is defined by its highly rigid, polycyclic chanofruticosinate core, lacking the methoxycarbonyl group at the N1 position compared to its parent compounds[3]. Evolutionary adaptations across different Kopsia species have generated a vast library of natural analogues, each featuring distinct functional group modifications that dictate their bioactivity profiles.

Table 1: Structural Diversity of Key Chanofruticosinate Analogues

| Analogue Name | Botanical Source | Key Structural Modification | Primary Bioactivity |

| Methyl demethoxycarbonylchanofruticosinate | Kopsia hainanensis, K. flavida | Unsubstituted N1 position on the chanofruticosinate core | Potent antitussive[4] |

| Kopsihainins A–C | Kopsia hainanensis | Novel indole variations and oxidation states | Antitussive[5] |

| Prunifolines A–F | Kopsia arborea | Substituted methyl chanofruticosinates | Cytotoxic / Vasorelaxant[5] |

| Flavisiamines E–F | Kopsia flavida | Complex chanofruticosinate-type ring fusions | Vasorelaxant[5] |

| 11,12-methylenedioxychanofruticosinic acid | Kopsia officinalis | Methylenedioxy bridge at C11-C12 | Immunosuppressive[6] |

Pharmacological Profiling & Mechanistic Pathways

Neuromodulatory Antitussive Mechanisms

The most rigorously validated clinical application for methyl demethoxycarbonylchanofruticosinate is its antitussive efficacy. In standard pharmacological screening (e.g., the citric acid-induced guinea pig cough model), this compound demonstrates significant dose-dependent cough suppression[7].

Mechanistically, the antitussive effect of closely related Kopsia alkaloids (such as kopsinine) has been explicitly mapped to interactions with the δ-opioid receptor [4]. Given the structural homology, methyl demethoxycarbonylchanofruticosinate is hypothesized to modulate the central cough center in the medulla through a parallel opioid-receptor-mediated inhibitory pathway, effectively dampening the afferent signals generated by peripheral airway irritation[5].

Immunosuppressive and Cytotoxic Activity

Recent screenings of Kopsia officinalis extracts have identified analogues like 11,12-methylenedioxychanofruticosinic acid and 12-methoxychanofruticosinic acid that exhibit targeted immunosuppressive activity, specifically inhibiting human T cell proliferation[6]. This suggests that the chanofruticosinate skeleton can be pharmacophorically tuned to target immune signaling cascades.

Proposed neuromodulatory pathway of chanofruticosinate analogues in central cough suppression.

Self-Validating Extraction and Isolation Protocols

The isolation of highly basic, complex MIAs from plant matrices is notoriously difficult due to their tendency to ionize and streak during chromatography. The following protocol leverages acid-base partitioning and ammonia-saturated environments to ensure high-resolution recovery of chanofruticosinate analogues[5].

Step-by-Step Methodology

Step 1: Primary Solubilization (Maceration)

-

Action: Macerate pulverized Kopsia stems/leaves in Methanol (MeOH) at 25°C for 72 hours.

-

Causality: Methanol acts as a highly polar, penetrating solvent that efficiently disrupts the cellulosic plant matrix, solubilizing both the free-base MIAs and their naturally occurring salt forms.

-

In-Process Validation: Evaporate a 1 mL aliquot of the extract and apply Dragendorff’s reagent. An immediate orange precipitate confirms the presence of alkaloid complexes.

Step 2: Acid-Base Partitioning (Alkaloid Enrichment)

-

Action: Concentrate the methanolic extract, suspend the residue in 0.5 M HCl (pH 2), and partition against Hexane (1:1 v/v). Discard the hexane layer.

-

Causality: Acidification protonates the basic nitrogen atoms of the indole/amine groups, converting the alkaloids into water-soluble salts. The hexane wash selectively removes highly lipophilic, non-alkaloidal impurities (waxes, sterols).

-

Action: Adjust the aqueous layer to pH 10 using 28% NH₄OH, then extract with Chloroform (CHCl₃).

-

Causality: Basification deprotonates the alkaloids, returning them to their lipophilic free-base form, which selectively migrates into the organic chloroform phase.

Step 3: Chromatographic Resolution

-

Action: Subject the crude alkaloid fraction to Silica Gel Column Chromatography using a gradient of MeOH-CHCl₃.

-

Action: Purify closely eluting analogues (e.g., prunifolines) using Centrifugal Thin-Layer Chromatography (CTLC) with an eluent of Et₂O-hexane saturated with ammonia gas[5].

-

Causality: Basic MIAs interact aggressively with weakly acidic silanol (-SiOH) groups on the silica stationary phase, causing severe peak tailing. Saturating the mobile phase with ammonia neutralizes these silanol sites, ensuring sharp, well-resolved elution bands[5].

Workflow for the extraction and chromatographic resolution of basic Kopsia alkaloids.

Synthetic Tractability and Future Directions

While natural extraction from Kopsia species remains the primary source of methyl demethoxycarbonylchanofruticosinate, global research efforts—spanning from the Apocynaceae habitats in Southeast Asia to advanced pharmacological screening facilities in Chile and beyond—are increasingly focused on total synthesis.

The dense, cage-like architecture of chanofruticosinates presents a formidable synthetic challenge. However, recent advancements in radical chemistry and single-electron transfer (SET) mechanisms offer viable pathways. For instance, Samarium(II) iodide (SmI₂)-mediated reactions (such as ketyl-olefin cyclizations and Reformatsky-type couplings) have been successfully deployed in the total synthesis of related complex natural products and Kopsia alkaloid scaffolds (e.g., kopsinine)[8]. Applying these advanced organometallic cascades to the chanofruticosinate skeleton will be critical for generating novel, non-natural analogues with optimized pharmacokinetic profiles for antitussive and immunosuppressive therapies.

References

-

[5] ResearchGate. ChemInform Abstract: Methyl Chanofruticosinate Alkaloids from Kopsia arborea / Antitussive Indole Alkaloids from Kopsia hainanensis. Retrieved from:[Link]

-

[4] PubMed (NIH). Antitussive indole alkaloids from Kopsia hainanensis. Retrieved from: [Link]

-

[1] PMC (NIH). A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids. Retrieved from:[Link]

-

[6] Journal of Natural Products (ACS). Monoterpenoid Indole Alkaloids from Kopsia officinalis and the Immunosuppressive Activity of Rhazinilam. Retrieved from: [Link]

-

[2] MDPI. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. Retrieved from: [Link]

-

[8] PMC (NIH). Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. Retrieved from:[Link]

Sources

- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Methyl demethoxycarbonylchafruticosinate | 80151-89-9 [chemicalbook.com]

- 4. Antitussive indole alkaloids from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 8. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"Methyl demethoxycarbonylchanofruticosinate" in vitro assay protocols

An Application Guide to the In Vitro Characterization of Methyl Demethoxycarbonylchanofruticosinate, a Novel Natural Product Analog

Abstract

This document provides a comprehensive framework of detailed application notes and step-by-step protocols for the initial in vitro characterization of Methyl demethoxycarbonylchanofruticosinate (MDCC). As a novel analog of a natural product, a systematic evaluation of its biological activity is paramount for any drug discovery program. This guide is designed for researchers, scientists, and drug development professionals, outlining a logical progression of assays from primary cytotoxicity screening to more complex mechanistic studies focused on anti-inflammatory and pro-apoptotic activities. The protocols herein are presented as self-validating systems, complete with explanations of the underlying scientific principles, rationale for experimental choices, and guidance on data interpretation, ensuring robust and reproducible results.

Introduction: The Rationale for a Phased In Vitro Assessment

Methyl demethoxycarbonylchanofruticosinate (MDCC) is a semi-synthetic derivative of a naturally occurring alkaloid. Natural products and their derivatives are a cornerstone of pharmaceutical development, often exhibiting potent and selective biological activities.[1][2] The initial assessment of such a novel chemical entity (NCE) requires a structured approach to efficiently determine its therapeutic potential and mechanism of action.

This guide details a three-phase in vitro screening cascade:

-

Phase I: Cytotoxicity Profiling. To determine the compound's intrinsic toxicity and establish a therapeutic window for subsequent assays.

-

Phase II: Anti-inflammatory Activity. To investigate the compound's ability to modulate key pathways in inflammation, a process implicated in numerous diseases.[3]

-

Phase III: Apoptosis Induction. To assess its potential as an anti-cancer agent by determining its ability to induce programmed cell death.[1]

This phased approach ensures that resources are directed efficiently, building a comprehensive biological profile of MDCC from foundational data.

General Compound Handling and Preparation

2.1. Solubility and Stock Solution Preparation

The accuracy of in vitro assays hinges on the precise and consistent preparation of the test compound.

-

Rationale: MDCC, like many natural product derivatives, is likely hydrophobic. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution. It is crucial to determine the maximum solubility to prevent compound precipitation in aqueous cell culture media.

-

Protocol:

-

Prepare a 10 mM primary stock solution of MDCC in 100% cell culture-grade DMSO.

-

Vortex thoroughly and use gentle warming (37°C) if necessary to fully dissolve.

-

Create intermediate stocks by diluting the primary stock in DMSO.

-

For experiments, dilute the intermediate stocks into the cell culture medium. The final concentration of DMSO in the culture wells should not exceed 0.5% , as higher concentrations can induce cytotoxicity or other off-target effects. A vehicle control (medium with the equivalent percentage of DMSO) must be included in all experiments.

-

Phase I: Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4][5][6] It is a crucial first step to determine the dose-dependent toxicity of MDCC.[7][8][9]

3.1. Principle of the Assay

Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is quantified, which is directly proportional to the number of viable cells.

3.2. Step-by-Step Protocol

-

Cell Seeding: Seed a relevant cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4][5] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare a serial dilution of MDCC (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (0.5% DMSO in medium) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

3.3. Data Analysis and Presentation

The half-maximal inhibitory concentration (IC₅₀) is the concentration of MDCC that inhibits cell viability by 50%. This value is a key metric of the compound's potency.

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) [Hypothetical] |

| MDCC | HeLa | 48 | 15.2 |

| MDCC | MCF-7 | 48 | 28.5 |

| MDCC | A549 | 48 | 8.9 |

| Doxorubicin (Control) | A549 | 48 | 0.8 |

Phase II: Evaluation of Anti-Inflammatory Potential

Many natural products exhibit anti-inflammatory properties.[3] These assays test the ability of MDCC to suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.

4.1. Workflow for Anti-Inflammatory Screening

Caption: Workflow for assessing the anti-inflammatory activity of MDCC.

4.2. Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Nitric oxide (NO) is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The Griess assay is a colorimetric method that measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[10] A decrease in nitrite levels indicates inhibition of NO production.

-

Protocol:

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.[10]

-

Treatment: Pre-treat cells with non-toxic concentrations of MDCC (determined from the MTT assay) for 1-2 hours.

-

Stimulation: Add 1 µg/mL of LPS to the wells to induce an inflammatory response. Include a vehicle control (no MDCC) and a negative control (no LPS).[10]

-

Sample Collection: After 24 hours, collect 50 µL of the cell culture supernatant.

-

Griess Reaction:

-

Measurement: Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

-

4.3. Protocol 2: Pro-Inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)

-

Principle: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines. Their levels in the culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA), which uses specific antibodies to capture and detect the target protein.[11][12]

-

Protocol:

-

Follow steps 1-4 from the Nitric Oxide assay protocol to obtain the cell culture supernatant.

-

Use commercially available ELISA kits for mouse TNF-α and IL-6.

-

Follow the manufacturer's instructions precisely for adding supernatants, detection antibodies, substrate, and stop solution.

-

Measure the absorbance at the recommended wavelength (typically 450 nm).

-

Calculate the cytokine concentrations based on the standard curve provided in the kit.

-

Phase III: Assessment of Pro-Apoptotic Activity

If MDCC shows potent cytotoxicity against cancer cells, the next logical step is to determine if cell death occurs via apoptosis (programmed cell death), which is a desirable mechanism for anti-cancer drugs.[13][14]

5.1. The Hallmarks of Apoptosis and Corresponding Assays

Caption: Key stages of apoptosis and the assays used for their detection.

5.2. Protocol 1: Annexin V & Propidium Iodide (PI) Staining

-

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC).[15] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells.[15] Flow cytometry can then distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentration of MDCC for 24-48 hours.

-

Cell Collection: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.[15]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

-

5.3. Protocol 2: Caspase-3/7 Activity Assay

-

Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and -7 are key effector caspases. Assays often use a substrate that is non-luminescent until cleaved by an active caspase, at which point it releases a product that generates a fluorescent or luminescent signal.[16][17]

-

Protocol:

-

Cell Culture and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Treat with MDCC as described previously.

-